

Spectroscopic Profile of Piperidin-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Piperidin-1-ol**

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Introduction

Piperidin-1-ol, also known as N-hydroxypiperidine, is a heterocyclic compound with the chemical formula $C_5H_{11}NO$. It is a derivative of piperidine and finds utility as a building block in the synthesis of various medicinally relevant compounds.^{[1][2]} This technical guide provides an in-depth overview of the spectroscopic data for **Piperidin-1-ol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **Piperidin-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon environments within **Piperidin-1-ol**.

1H NMR Spectroscopic Data

The proton NMR spectrum of **Piperidin-1-ol** in $CDCl_3$ displays distinct signals corresponding to the protons on the piperidine ring and the hydroxyl proton.

Chemical Shift (δ) ppm	Assignment
~8.1-8.2	-OH
~3.25	H-2, H-6 (equatorial)
~2.45	H-2, H-6 (axial)
~1.74	H-3, H-5 (equatorial)
~1.57	H-4 (axial and equatorial), H-3, H-5 (axial)

Table 1: ^1H NMR data for **Piperidin-1-ol** in CDCl_3 . Data extracted from a spectrum provided by ChemicalBook.[3]

^{13}C NMR Spectroscopic Data

The carbon NMR data for **Piperidin-1-ol** is estimated based on the known chemical shifts of piperidine and the expected influence of the N-hydroxyl group.

Chemical Shift (δ) ppm (Estimated)	Assignment
~55-60	C-2, C-6
~25-30	C-3, C-5
~23-27	C-4

Table 2: Estimated ^{13}C NMR data for **Piperidin-1-ol**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Piperidin-1-ol** is expected to show characteristic absorption bands for the O-H and C-H bonds.

Wavenumber (cm ⁻¹)	Assignment
3600-3200 (broad)	O-H stretching
3000-2800	C-H stretching

Table 3: Key IR absorption bands for **Piperidin-1-ol**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Ion
101	[M] ⁺ (Molecular Ion)
100	[M-H] ⁺

Table 4: Mass spectrometry data for **Piperidin-1-ol**. Data sourced from PubChem, originating from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Synthesis of Piperidin-1-ol

Piperidin-1-ol can be synthesized through the oxidation of piperidine. One common method involves the use of hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[1]

Materials:

- Piperidine
- meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide

- Methanol or other suitable solvent
- Sodium sulfite solution
- Sodium bicarbonate solution
- Dichloromethane or other extraction solvent
- Anhydrous magnesium sulfate

Procedure:

- Dissolve piperidine in a suitable solvent such as methanol.
- Cool the solution in an ice bath.
- Slowly add a solution of the oxidizing agent (e.g., m-CPBA in methanol) to the cooled piperidine solution while stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, quench the excess oxidizing agent by adding a saturated solution of sodium sulfite.
- Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent like dichloromethane.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method such as column chromatography or distillation.

NMR Spectroscopy

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **Piperidin-1-ol** in about 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Tune and shim the spectrometer.
- Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

^{13}C NMR Acquisition:

- Acquire a one-dimensional ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ^1H NMR.
- Process the data similarly to the ^1H NMR spectrum.
- Reference the spectrum to the solvent peak of CDCl_3 (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the solid **Piperidin-1-ol** sample with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the IR spectrum of the sample over the range of 4000-400 cm^{-1} .
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Instrumentation:

- A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **Piperidin-1-ol** in a volatile organic solvent like methanol or dichloromethane.

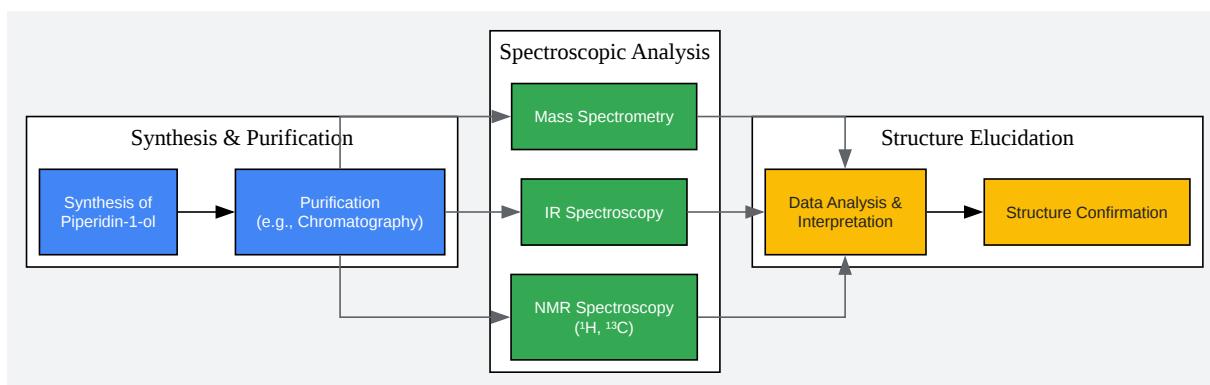
Data Acquisition (GC-MS):

- Inject a small volume of the sample solution into the GC.
- The sample is vaporized and separated on the GC column.
- The separated components enter the mass spectrometer.

- In the EI source, the molecules are ionized and fragmented.
- The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **Piperidin-1-ol**.



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Caption: General workflow for the synthesis and spectroscopic analysis of **Piperidin-1-ol**.

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